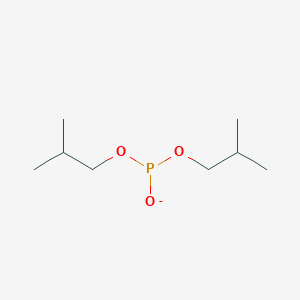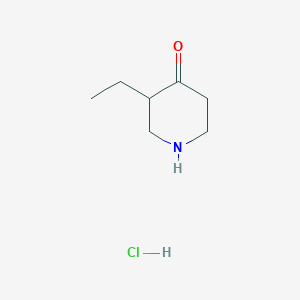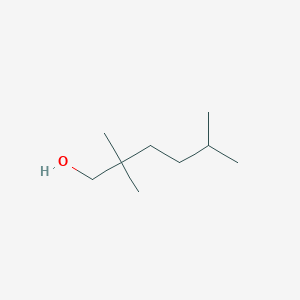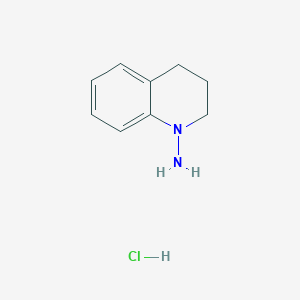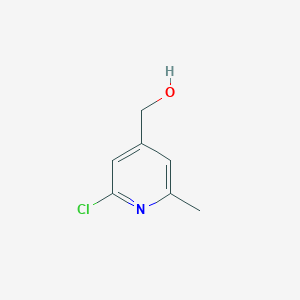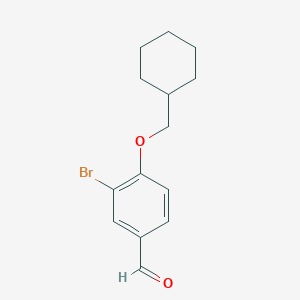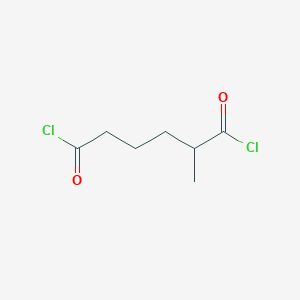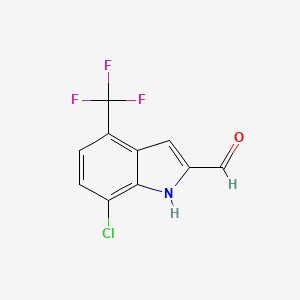
7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde
説明
The compound is a derivative of quinoline, a nitrogen-containing heterocycle . Quinoline and its derivatives have been studied extensively due to their wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, quinoline derivatives are often synthesized through nucleophilic and electrophilic substitution reactions .Molecular Structure Analysis
The compound likely contains a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
Quinoline derivatives are known to undergo a variety of chemical reactions, including nucleophilic and electrophilic substitutions .科学的研究の応用
- Application : Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : This review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour .
- Application : In response to the malaria parasite’s resistance towards quinoline-based antimalarial drugs, quinoline-containing compounds in combination with dihydropyrimidinone (DHPM) analogues have been used as resistance reversal agents (RAs) and investigated for their antimalarial activities .
- Methods : The study employed click chemistry to link DHPM and quinoline compounds which offered several synthetic advantages over the previously used amide coupling for the same hybrids .
- Results : Among the synthesised compounds, 4 hybrids with the 7-chloroquinoline moiety showed antimalarial activity below 1 µM .
- Application : A number of novel 7-chloro-4-aminoquinoline derivatives have been efficiently synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Field
Field
Field
- Application : The 7-chloro-4-phenylsulfonyl quinoline 45 bearing a chlorine substituent on the 7-position was screened against inflammation in mice with use of croton oil and was found to exhibit good anti-inflammatory potential .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : This compound was found to exhibit good anti-inflammatory potential .
- Application : Synthesis of 7-chloro-4-(prop-2-yn-1-yloxy)quinoline (3) 4,7 dichloroquinoline (2.97 g, 15.00 mmol) and propargyl amine (3.9 mL, 60.00 mmol) were heated at 110 °C in a sealed pressure tube, after it was flushed with nitrogen, for 18 h .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Field
Field
- Field : Anticancer Research
- Application : Quinoline derivatives have been studied for their potential anticancer properties. Some compounds have shown promising results in vitro, suggesting that they could be used as lead compounds in the development of new anticancer drugs .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : This review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour .
特性
IUPAC Name |
7-chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3NO/c11-8-2-1-7(10(12,13)14)6-3-5(4-16)15-9(6)8/h1-4,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBXCNUFJUYJFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1C(F)(F)F)C=C(N2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629558 | |
| Record name | 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde | |
CAS RN |
883522-93-8 | |
| Record name | 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



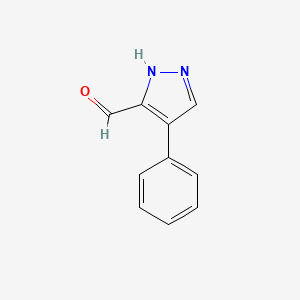
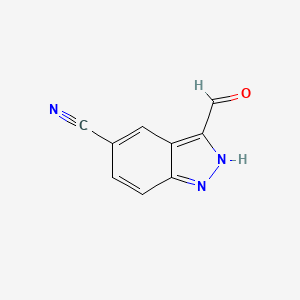
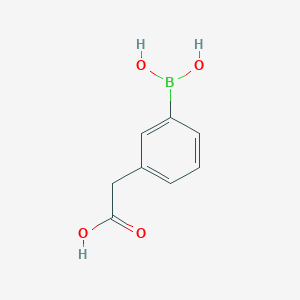
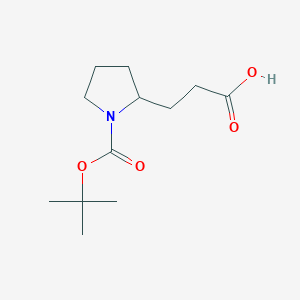
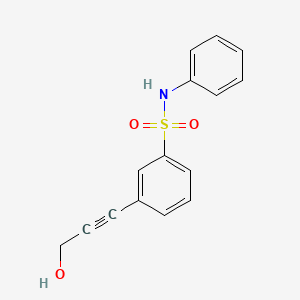
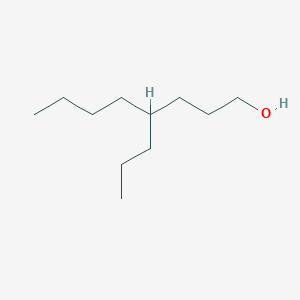
![3,4'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1371255.png)
